molecular formula C40H49FN2O5 B583179 Atorvastatin 3-Isopropyl Ether tert-Butyl Ester CAS No. 1797009-04-1

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

Cat. No.: B583179
CAS No.: 1797009-04-1
M. Wt: 656.839
InChI Key: IMQWAKSVBWXUSX-CZNDPXEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used as an intermediate in the synthesis of atorvastatin, which is a member of the statin class of drugs. Statins are widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. The chemical structure of this compound includes a tert-butyl ester group, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

    Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

    Simvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Lovastatin: A naturally occurring statin with a similar therapeutic profile.

Uniqueness: Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is unique due to its specific chemical modifications, which enhance its stability and solubility compared to other statins. These modifications also make it a valuable intermediate in the synthesis of atorvastatin, facilitating large-scale production and improving the overall efficiency of the synthesis process.

Properties

IUPAC Name

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQWAKSVBWXUSX-CZNDPXEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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